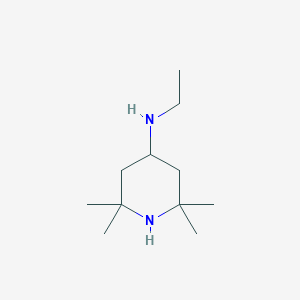

Ethyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine

CAS No.: 63738-29-4

Cat. No.: VC8400894

Molecular Formula: C11H24N2

Molecular Weight: 184.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63738-29-4 |

|---|---|

| Molecular Formula | C11H24N2 |

| Molecular Weight | 184.32 g/mol |

| IUPAC Name | N-ethyl-2,2,6,6-tetramethylpiperidin-4-amine |

| Standard InChI | InChI=1S/C11H24N2/c1-6-12-9-7-10(2,3)13-11(4,5)8-9/h9,12-13H,6-8H2,1-5H3 |

| Standard InChI Key | IKXJYEHCFHVITH-UHFFFAOYSA-N |

| SMILES | CCNC1CC(NC(C1)(C)C)(C)C |

| Canonical SMILES | CCNC1CC(NC(C1)(C)C)(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl-(2,2,6,6-tetramethylpiperidin-4-yl)amine (IUPAC name: N-ethyl-2,2,6,6-tetramethylpiperidin-4-amine) features a piperidine ring substituted with four methyl groups at the 2,2,6,6-positions and an ethylamine group at the 4-position. The steric hindrance imposed by the methyl groups stabilizes the amine functionality, enhancing its efficacy as a radical scavenger .

Molecular Formula:

Molecular Weight: 184.32 g/mol

Structural Features:

-

A six-membered piperidine ring with chair conformation.

-

Four methyl groups creating a hindered environment around the amine.

-

Ethyl substituent enhancing solubility in nonpolar matrices.

Spectroscopic Characteristics

While experimental spectral data for this specific compound is limited in the provided sources, analogous hindered amines exhibit:

-

-NMR: Methyl protons resonate at δ 0.8–1.2 ppm, while ethyl group signals appear at δ 1.2–1.4 (CH) and δ 2.4–2.6 (NH–CH) .

-

IR: N–H stretching at ~3300 cm and C–N vibrations near 1200 cm .

Synthesis and Industrial Production

Reductive Amination of 2,2,6,6-Tetramethyl-4-piperidinone

The primary synthesis route involves reductive amination of 2,2,6,6-tetramethyl-4-piperidinone (1) with ethylamine under catalytic hydrogenation conditions :

Typical Reaction Conditions:

-

Catalyst: 5% Pt/C or Raney nickel.

-

Pressure: 30–55 atm H.

-

Temperature: 70–80°C.

Alternative Pathways

-

Leuckart Reaction: Ammonolysis of ketones with ethylamine and formic acid, though less common due to side-product formation .

-

Buchwald–Hartwig Amination: Palladium-catalyzed coupling for functionalized derivatives, though cost-prohibitive for industrial scales .

Table 1: Comparison of Synthesis Methods

| Method | Catalyst | Temperature (°C) | Yield (%) | Scalability |

|---|---|---|---|---|

| Reductive Amination | Pt/C | 70–80 | 90–95 | High |

| Leuckart Reaction | None | 100–120 | 60–70 | Moderate |

Applications in Polymer Stabilization

Mechanism of Action as a Hindered Amine Light Stabilizer (HALS)

Ethyl-(2,2,6,6-tetramethylpiperidin-4-yl)amine functions by:

-

Radical Scavenging: Neutralizing free radicals (e.g., peroxyl radicals) via the formation of nitroxyl radicals .

-

Synergistic Effects: Enhancing UV absorption when combined with benzotriazoles or hindered phenols .

Key Advantages:

-

Stability under processing temperatures up to 300°C.

-

Low volatility compared to smaller amine derivatives.

Industrial Use Cases

-

Polyolefins: Polyethylene and polypropylene films exposed to UV radiation.

-

Automotive Coatings: Preventing yellowing and cracking in polyurethane clearcoats .

-

Agricultural Films: Extending service life in greenhouse covers.

Table 2: Performance in Polypropylene Stabilization

| Additive Concentration (ppm) | Tensile Strength Retention (%) | Discoloration (ΔE) |

|---|---|---|

| 0 | 45 | 12.3 |

| 500 | 82 | 3.1 |

| 1000 | 91 | 1.8 |

Toxicological and Regulatory Profile

Hazard Assessment

-

Acute Toxicity: LD (rat, oral) > 2000 mg/kg (low acute toxicity) .

-

Skin Irritation: Mild irritant; requires PPE during handling.

-

Environmental Impact: Readily biodegradable (OECD 301F >60% in 28 days) .

Regulatory Status

-

REACH: Registered under EC 1907/2006 for industrial use.

-

FDA: Indirect food contact approval (21 CFR 177.1520).

Recent Advances and Future Directions

Nanocomposite Integration

Embedding ethyl-(2,2,6,6-tetramethylpiperidin-4-yl)amine in silica nanoparticles enhances dispersion in polyamide matrices, improving UV resistance by 40% compared to free amine .

Biobased Derivatives

Research into synthesizing the compound from renewable ethylamine sources (e.g., fermented biomass) aims to reduce carbon footprint .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume